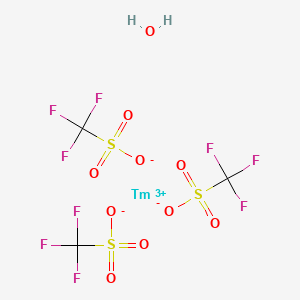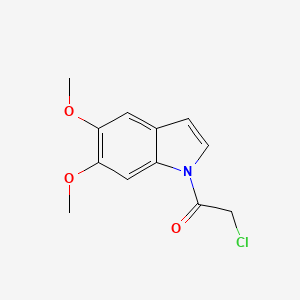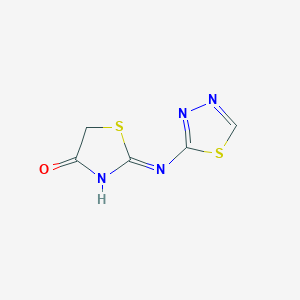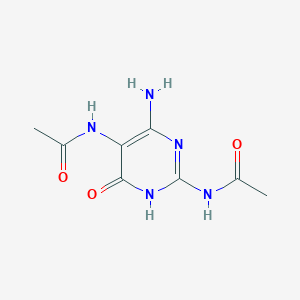
Thulium(III) trifluoromethanesulfonate xhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium(III) trifluoromethanesulfonate xhydrate is a chemical compound with the molecular formula (CF3SO3)3Tm·xH2O. It is a salt of thulium, a rare earth element, and trifluoromethanesulfonic acid. This compound is known for its use as a catalyst in various chemical reactions due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thulium(III) trifluoromethanesulfonate xhydrate can be synthesized by reacting thulium oxide (Tm2O3) with trifluoromethanesulfonic acid (CF3SO3H) in an aqueous medium. The reaction typically involves dissolving thulium oxide in trifluoromethanesulfonic acid, followed by crystallization to obtain the hydrate form of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Thulium(III) trifluoromethanesulfonate xhydrate primarily undergoes catalytic reactions. It is known to catalyze various organic transformations, including:
- Asymmetric alpha-amination and cycloadditions
- Benzyl etherification
- Condensation of aldehydes, amines, and vinyl ethers
- Glycosylation
Common Reagents and Conditions: The compound is often used in conjunction with other reagents such as aldehydes, amines, and vinyl ethers. The reactions typically occur under mild conditions, making it a versatile catalyst in organic synthesis .
Major Products Formed: The major products formed from these reactions depend on the specific transformation being catalyzed. For example, in glycosylation reactions, glycosides are the primary products, while in benzyl etherification, benzyl ethers are formed .
Applications De Recherche Scientifique
Thulium(III) trifluoromethanesulfonate xhydrate has a wide range of applications in scientific research:
- Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
- Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
- Medicine: Utilized in the development of new drugs and therapeutic agents.
- Industry: Applied in the production of fine chemicals and advanced materials .
Mécanisme D'action
The mechanism by which thulium(III) trifluoromethanesulfonate xhydrate exerts its catalytic effects involves the activation of substrates through coordination with the thulium ion. This coordination facilitates the formation of reactive intermediates, which then undergo further transformations to yield the desired products. The molecular targets and pathways involved vary depending on the specific reaction being catalyzed .
Comparaison Avec Des Composés Similaires
- Holmium(III) trifluoromethanesulfonate
- Lutetium(III) trifluoromethanesulfonate
- Terbium(III) trifluoromethanesulfonate
- Yttrium(III) trifluoromethanesulfonate
- Gadolinium(III) trifluoromethanesulfonate
- Lanthanum(III) trifluoromethanesulfonate
- Erbium(III) trifluoromethanesulfonate
- Hafnium(IV) trifluoromethanesulfonate hydrate
- Ytterbium(III) trifluoromethanesulfonate
Uniqueness: Thulium(III) trifluoromethanesulfonate xhydrate is unique due to its specific catalytic properties and the ability to facilitate a wide range of organic transformations under mild conditions. Its effectiveness in asymmetric synthesis and glycosylation reactions sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C3H2F9O10S3Tm |
|---|---|
Poids moléculaire |
634.2 g/mol |
Nom IUPAC |
thulium(3+);trifluoromethanesulfonate;hydrate |
InChI |
InChI=1S/3CHF3O3S.H2O.Tm/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2;/q;;;;+3/p-3 |
Clé InChI |
GNTRJGFAEDRVDX-UHFFFAOYSA-K |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Tm+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B12928485.png)

![6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12928491.png)


![(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid](/img/structure/B12928509.png)



